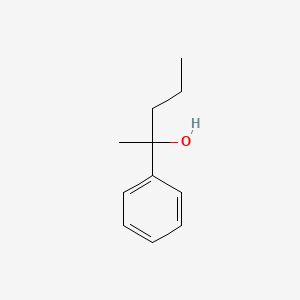

2-Phenyl-2-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25541. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQOTTAEVBHNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-18-0 | |

| Record name | 2-Phenyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4383-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYL-PENTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenyl-2-pentanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of 2-phenyl-2-pentanol. The information is tailored for professionals in research and development, with a focus on data presentation, experimental methodologies, and the broader context of its relevance in medicinal chemistry.

Chemical Structure and Identification

This compound, also known by its IUPAC name 2-phenylpentan-2-ol, is a tertiary alcohol.[1][2][3] Its structure consists of a pentane (B18724) chain with a hydroxyl group and a phenyl group both attached to the second carbon atom.

The key identifiers for this compound are:

-

IUPAC Name: 2-phenylpentan-2-ol[4]

-

Molecular Formula: C₁₁H₁₆O[1]

-

Canonical SMILES: CCCC(C)(C1=CC=CC=C1)O[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 164.24 g/mol [1][3] |

| Boiling Point | ~216 °C (estimated) |

| Density | ~0.972 g/cm³ |

| Refractive Index | ~1.517 |

| pKa | ~14.49 (predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | - Aromatic protons: Multiplet around 7.2-7.4 ppm. - Hydroxyl proton: Singlet, chemical shift can vary. - Alkyl protons: Signals corresponding to the methyl and propyl groups. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of 125-150 ppm.[5] - Carbonyl carbon (C-OH): Expected around 70-80 ppm. - Alkyl carbons: Peaks in the upfield region (10-50 ppm).[5] |

| IR Spectroscopy | - O-H stretch: Strong, broad band around 3200-3600 cm⁻¹.[6] - C-O stretch: Medium to strong band around 1000-1300 cm⁻¹.[6] - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C bends: 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Fragmentation patterns consistent with a tertiary alcohol structure. |

Synthesis of this compound

The most common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[7] This involves the reaction of a Grignard reagent with a suitable ketone. There are three possible retrosynthetic pathways for the synthesis of this compound using this method.

Retrosynthetic Analysis

The three possible combinations of a Grignard reagent and a ketone for the synthesis of this compound are:

-

Phenylmagnesium bromide and 2-pentanone.

-

Propylmagnesium bromide and acetophenone.

-

Methylmagnesium bromide and propiophenone.

Caption: Retrosynthetic analysis of this compound via the Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound from Phenylmagnesium Bromide and 2-Pentanone

This protocol details the synthesis of this compound using phenylmagnesium bromide and 2-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (optional, as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary to initiate the formation of the Grignard reagent.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with 2-Pentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of this compound.

Relevance in Drug Development and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural motif as a tertiary alcohol is of significant interest in drug discovery and development.

Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols.[1][8] Primary and secondary alcohols are susceptible to oxidation and glucuronidation, which can lead to rapid metabolism and clearance of a drug candidate.[1][9] The carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom, making it resistant to oxidation.[9] Furthermore, the steric hindrance around the hydroxyl group in a tertiary alcohol can reduce the rate of glucuronidation.[1]

Incorporating a tertiary alcohol moiety into a drug candidate can therefore be a strategic approach to:

-

Block metabolic oxidation: Enhancing the pharmacokinetic profile of a molecule.

-

Reduce the rate of glucuronidation: Increasing the half-life of a drug.

-

Modulate physicochemical properties: Such as solubility and lipophilicity.

References

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Phenyl-2-pentanol, a tertiary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. This document details the key synthetic methodologies, providing experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable procedure for their needs.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| CAS Number | 4383-18-0 |

| Boiling Point | 216.00 °C at 760 mmHg (Predicted) |

| Density | 0.965 g/cm³ |

| Refractive Index | 1.51 (Predicted) |

Core Synthesis Routes: The Grignard Reaction

The most versatile and widely employed method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or an ester. For the synthesis of this compound, three primary Grignard routes are theoretically viable.

Route 1: Propylmagnesium Bromide and Acetophenone

This route involves the reaction of propylmagnesium bromide with acetophenone. The propyl group of the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of acetophenone.

Caption: Synthesis of this compound from Acetophenone.

Route 2: Methylmagnesium Bromide and Propiophenone

An alternative approach is the reaction of methylmagnesium bromide with propiophenone. Here, the methyl group from the Grignard reagent attacks the carbonyl carbon of propiophenone.

Caption: Synthesis of this compound from Propiophenone.

Route 3: Propylmagnesium Bromide and an Ethyl Benzoate

A third possibility involves the reaction of an excess of propylmagnesium bromide with ethyl benzoate. This reaction proceeds through a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.

An In-depth Technical Guide to the Grignard Synthesis of Tertiary Alcohols: 2-Phenyl-2-pentanol as a Case Study

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction stands as a cornerstone in organic synthesis, prized for its efficacy in forming carbon-carbon bonds. This guide provides a comprehensive technical overview of its application in the synthesis of tertiary alcohols, with a specific focus on 2-phenyl-2-pentanol. This molecule serves as an excellent case study for illustrating the nuances of the Grignard reaction, from mechanistic principles to detailed experimental protocols and purification strategies.

Core Principles of the Grignard Synthesis of Tertiary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[1] For the synthesis of tertiary alcohols, a ketone is the required carbonyl-containing starting material. The general mechanism proceeds in two key stages:

-

Nucleophilic Addition: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.

-

Acidic Workup: The subsequent addition of an aqueous acid (such as ammonium (B1175870) chloride or dilute hydrochloric acid) protonates the alkoxide, yielding the desired tertiary alcohol.[2]

The versatility of this reaction allows for multiple synthetic routes to the same tertiary alcohol by strategically choosing the Grignard reagent and the ketone.

Synthetic Pathways to this compound

There are three primary Grignard reaction pathways to synthesize the tertiary alcohol, this compound. Each involves a different combination of a Grignard reagent and a ketone.

| Route | Grignard Reagent | Ketone |

| 1 | Phenylmagnesium bromide | 2-Pentanone |

| 2 | Propylmagnesium bromide | Acetophenone |

| 3 | Ethylmagnesium bromide | Propiophenone |

The selection of a particular route may be influenced by the commercial availability and cost of the starting materials, as well as potential side reactions associated with each combination.

Experimental Protocol: Synthesis of this compound via Route 1

This section details a representative experimental protocol for the synthesis of this compound from phenylmagnesium bromide and 2-pentanone. Crucially, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure to prevent the quenching of the highly basic Grignard reagent. [2]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.110 |

| Bromobenzene (B47551) | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 0.100 |

| 2-Pentanone | C₅H₁₀O | 86.13 | 8.61 g (10.6 mL) | 0.100 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - |

Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Add approximately 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change from brown to cloudy gray and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with 2-Pentanone

-

Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

-

Ketone Addition: Prepare a solution of 2-pentanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution, with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Expected Yield and Physical Properties

| Property | Value |

| Theoretical Yield | 16.4 g |

| Reported Yield Range | 60-80% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105-107 °C at 10 mmHg |

| Density | 0.97 g/mL |

Visualization of the Experimental Workflow

The logical flow of the Grignard synthesis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathways and Logical Relationships

In the context of drug development, understanding the potential biological activities of synthesized molecules is crucial. While this compound is primarily a synthetic intermediate, its structural motifs may interact with various biological targets. A hypothetical signaling pathway diagram illustrates potential interactions.

Caption: Potential biological interactions of this compound.

This guide provides a foundational understanding of the Grignard synthesis of tertiary alcohols, using this compound as a practical example. The detailed protocol and workflow diagrams offer a robust starting point for researchers and professionals in the field of chemical synthesis and drug development.

References

A Technical Guide to the Spectroscopic Data of 2-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-2-pentanol, a tertiary alcohol of interest in various chemical research and development sectors. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₆O Molecular Weight: 164.24 g/mol CAS Number: 4383-18-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~ 7.45 - 7.25 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 2.0 - 1.8 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~ 1.55 | Singlet | 3H | -C(OH)-CH₃ |

| ~ 1.50 | Singlet | 1H | -OH |

| ~ 1.40 - 1.20 | Multiplet | 2H | -CH₂-CH₃ |

| ~ 0.85 | Triplet | 3H | -CH₂-CH₃ |

Note: These are predicted values and may differ from experimental results. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~ 147 | C (quaternary aromatic) |

| ~ 128 | C-H (aromatic) |

| ~ 127 | C-H (aromatic) |

| ~ 125 | C-H (aromatic) |

| ~ 75 | C-OH (quaternary) |

| ~ 38 | -CH₂-CH₂-CH₃ |

| ~ 28 | -C(OH)-CH₃ |

| ~ 17 | -CH₂-CH₃ |

| ~ 14 | -CH₂-CH₃ |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may differ from experimental results.[4][5]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies. The spectrum is typically acquired from a neat liquid sample.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1150 | C-O stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and elucidating the structure. The mass spectrum of this compound is characterized by several key fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 164 | Low | [M]⁺ (Molecular Ion) |

| 131 | High | [M - H₂O - CH₃]⁺ |

| 121 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 118 | Moderate | [C₉H₁₀]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The molecular ion peak for tertiary alcohols is often weak or absent.[1][6] The fragmentation is dominated by α-cleavage (loss of the propyl group to give m/z 121) and dehydration (loss of H₂O).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[2][7]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 300-500 MHz. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope, and broadband proton decoupling is applied to simplify the spectrum.[8]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9][10]

-

Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract any signals from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11] Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, which separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column.[12][13]

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.[2]

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DL-1-phenylpentan-2-ol(705-73-7) 1H NMR [m.chemicalbook.com]

- 4. 2-PHENYL-2-PROPANOL(617-94-7) 13C NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. azom.com [azom.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. m.youtube.com [m.youtube.com]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. mdpi.com [mdpi.com]

- 13. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 2-phenyl-2-pentanol, a tertiary alcohol with a single stereocenter. Due to the presence of this chiral center, this compound exists as a pair of enantiomers, designated as (R)-2-phenyl-2-pentanol and (S)-2-phenyl-2-pentanol. This document details the synthesis of the racemic mixture, methodologies for chiral resolution, and analytical techniques for the determination of enantiomeric excess. Experimental protocols for key techniques, including Grignard synthesis, chiral gas and liquid chromatography, and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, are provided. Quantitative data, where available, is summarized in structured tables. Logical and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the principles and procedures involved in the study of this chiral molecule.

Introduction to the Chirality of this compound

This compound possesses a single chiral center at the C2 carbon, which is bonded to four different substituents: a phenyl group, a hydroxyl group, a methyl group, and a propyl group. This structural feature gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers, (R)- and (S)-2-phenyl-2-pentanol, exhibit identical physical properties such as boiling point, and density, but differ in their interaction with plane-polarized light and other chiral environments. The precise control and understanding of the stereochemistry of such molecules are of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Caption: The chiral carbon (C*) of this compound with its four different substituents.

Synthesis of Racemic this compound

The most common laboratory-scale synthesis of racemic this compound is achieved through a Grignard reaction. This involves the nucleophilic addition of a propylmagnesium halide to acetophenone (B1666503) or, alternatively, the addition of phenylmagnesium halide to 2-pentanone. The following protocol details the synthesis using propylmagnesium bromide and acetophenone.

Experimental Protocol: Grignard Synthesis of Racemic this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of propylmagnesium bromide.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield racemic this compound.

-

Caption: Workflow for the synthesis of racemic this compound via Grignard reaction.

Chiral Resolution and Analysis

The separation of the enantiomers of this compound and the determination of the enantiomeric excess (e.e.) of a non-racemic mixture are crucial for stereoselective synthesis and the development of chiral drugs. The most common techniques for this purpose are chiral chromatography (HPLC and GC) and NMR spectroscopy with chiral resolving agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis (Adapted from methods for similar compounds)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are good starting points for method development.

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol. A starting condition could be a 90:10 (v/v) mixture of n-hexane and IPA.

-

Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Data Presentation:

| Parameter | Value (Illustrative) |

| Chiral Stationary Phase | Chiralcel OD-H |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

| Resolution (Rₛ) | > 1.5 (for baseline separation) |

Caption: Workflow for the chiral HPLC analysis of this compound.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC offers high resolution and fast analysis times. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase.

Experimental Protocol: Chiral GC Analysis (Adapted from methods for similar compounds)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: A cyclodextrin-based chiral stationary phase, such as a CP-Chirasil-DEX CB column, is often effective for separating chiral alcohols.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature program is crucial for good separation. A starting point could be an initial temperature of 100°C, held for 1 minute, followed by a ramp to 150°C at 2°C/min.

-

Injector and Detector Temperature: Typically set at 250°C.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or hexane.

Data Presentation:

| Parameter | Value (Illustrative) |

| Chiral Stationary Phase | CP-Chirasil-DEX CB |

| Carrier Gas | Helium |

| Temperature Program | 100°C (1 min) to 150°C at 2°C/min |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

Note: An Agilent application note shows the successful separation of the closely related (±)-2-phenyl-2-butanol on a CP-Chirasil-DEX CB column, suggesting this would be a promising starting point for this compound.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral sample by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have different NMR spectra. This results in the splitting of signals for protons near the chiral center, and the ratio of the integrals of these new signals corresponds to the ratio of the enantiomers.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Instrumentation: A high-resolution NMR spectrometer.

-

Chiral Solvating Agent (CSA): Examples include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of BINOL.

-

Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as CDCl₃.

-

Procedure:

-

Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte.

-

Add a molar equivalent of the CSA to the NMR tube.

-

Acquire another ¹H NMR spectrum and observe the splitting of a key proton signal (e.g., the methyl or methylene (B1212753) protons adjacent to the chiral center).

-

Integrate the separated signals to determine the enantiomeric ratio.

-

Data Presentation:

| Parameter | Value (Illustrative) |

| Chiral Solvating Agent | (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol |

| Solvent | CDCl₃ |

| Analyte Proton Monitored | Methyl protons at C1 |

| Chemical Shift (R-enantiomer complex) | δ₁ |

| Chemical Shift (S-enantiomer complex) | δ₂ |

| Chemical Shift Difference (Δδ) | |

| Enantiomeric Excess (% e.e.) | [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 |

Note: The specific chemical shift differences will depend on the chosen CSA and the experimental conditions.

Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Quantitative Data Summary

While specific experimental data for the enantiomers of this compound are scarce in the public literature, the following table provides a summary of known and expected physicochemical properties. Data for the closely related 2-pentanol (B3026449) is included for comparison.

| Property | (R)-2-Phenyl-2-pentanol | (S)-2-Phenyl-2-pentanol | Racemic this compound |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol | 164.25 g/mol | 164.25 g/mol |

| CAS Number | 52992-90-2 | Not assigned | 4383-18-0 |

| Specific Rotation [α] | Not reported | Not reported | 0° |

| Specific Rotation of 2-pentanol [α] | -13° (neat) | +12 to +15° (neat)[1][2] | 0° |

Conclusion

This technical guide has outlined the fundamental aspects of the stereoisomerism and chirality of this compound. The presence of a single stereocenter necessitates the consideration of its enantiomeric forms in any chemical or biological application. While specific quantitative data for the individual enantiomers, such as optical rotation, remain to be widely reported, this guide provides robust, adaptable experimental protocols for the synthesis of the racemate and the chiral separation and analysis of its enantiomers. The methodologies presented, based on established techniques for analogous compounds, offer a solid foundation for researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science to further investigate and utilize the stereochemically pure forms of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Phenyl-2-pentanol and its structural isomers. It further details common synthetic protocols for these compounds, with a focus on the Grignard reaction, and presents a comparative analysis of their physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

IUPAC Nomenclature of Phenyl-Substituted Pentanols

The systematic naming of organic compounds under IUPAC nomenclature provides a clear and unambiguous method for their identification. The following section outlines the rules for naming alcohols and substituted alkanes, with a specific application to this compound.

Step-by-Step IUPAC Naming for this compound

The IUPAC name for this compound is 2-phenylpentan-2-ol .[1][2] This name is derived by following a set of established rules:

-

Identify the Parent Chain : The longest continuous carbon chain containing the hydroxyl (-OH) functional group is identified. In this case, the longest chain consists of five carbon atoms, making the parent alkane "pentane".[3][4][5]

-

Identify the Principal Functional Group : The presence of a hydroxyl group designates the compound as an alcohol. The suffix "-e" of the parent alkane is replaced with "-ol". Thus, "pentane" becomes "pentanol".[3][4][6][7]

-

Number the Parent Chain : The carbon chain is numbered from the end that gives the carbon atom bearing the hydroxyl group the lowest possible number.[3][4][5][6] In this molecule, the hydroxyl group is on the second carbon, hence "pentan-2-ol".

-

Identify and Name Substituents : Any groups attached to the parent chain that are not part of the main chain are considered substituents. Here, a phenyl group (-C₆H₅) is attached to the second carbon.

-

Assemble the Full IUPAC Name : The name and position of the substituent are prefixed to the name of the parent alcohol. The substituents are listed in alphabetical order. Therefore, the complete IUPAC name is 2-phenylpentan-2-ol.

Nomenclature of Related Phenylpentanol Isomers

The principles of IUPAC nomenclature can be applied to name the various structural isomers of phenylpentanol. These isomers differ in the position of the phenyl group and the hydroxyl group on the pentane (B18724) chain.

Physicochemical Properties of Phenylpentanol Isomers

The structural variations among the isomers of phenylpentanol lead to differences in their physical and chemical properties. A summary of key properties for this compound and its related isomers is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | pKa |

| This compound | 4383-18-0 | C₁₁H₁₆O | 164.24 | 216 (est.)[3][8] | 0.9723[3] | 1.5173 (est.)[3] | 14.49 ± 0.29[3] |

| 3-Phenyl-3-pentanol | 1565-71-5 | C₁₁H₁₆O | 164.24 | 98-100 (at 3 mmHg)[6] | 0.98[9] | 1.5160[6] | 14.49 ± 0.29[6] |

| 1-Phenyl-1-pentanol | 583-03-9 | C₁₁H₁₆O | 164.24 | - | - | - | 14.43 ± 0.20[10] |

| 1-Phenyl-2-pentanol | 705-73-7 | C₁₁H₁₆O | 164.24 | 247 (at 760 mmHg)[11] | 0.957-0.964[11] | 1.508-1.513[11] | - |

| 5-Phenyl-1-pentanol | 10521-91-2 | C₁₁H₁₆O | 164.24 | 155 (at 20 mmHg)[12] | 0.970-0.977[12] | 1.514-1.521[12] | - |

Synthesis of this compound and Related Tertiary Alcohols

Tertiary alcohols such as this compound are commonly synthesized through the Grignard reaction, a versatile carbon-carbon bond-forming reaction.

General Principle of the Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[4][7] For the synthesis of a tertiary alcohol, a ketone is treated with a Grignard reagent, followed by an acidic workup.[5][13] Alternatively, an ester can be reacted with two equivalents of a Grignard reagent to yield a tertiary alcohol where two of the alkyl/aryl groups are identical.[7]

Experimental Protocol for the Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from acetophenone (B1666503) and propyl magnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added to the dropping funnel.

-

A small amount of the 1-bromopropane solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.

-

The acetophenone solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Conclusion

The systematic application of IUPAC nomenclature allows for the unambiguous identification of this compound and its various structural isomers. The physicochemical properties of these isomers are influenced by the relative positions of the phenyl and hydroxyl groups. The Grignard reaction remains a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the preparation of tertiary alcohols like this compound. The detailed protocol provided herein serves as a practical guide for the synthesis of this and related compounds, which are of interest in various fields of chemical research and development.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4383-18-0 [amp.chemicalbook.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. guidechem.com [guidechem.com]

- 10. guidechem.com [guidechem.com]

- 11. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthesis of 2-Phenyl-2-pentanol: A Technical Guide

Introduction

2-Phenyl-2-pentanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a chiral center, also makes it a target for stereoselective synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, with a focus on the core methodologies, experimental protocols, and reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

History and Discovery

The specific historical account of the first synthesis of this compound is not extensively documented in seminal publications. However, its synthesis is intrinsically linked to the development of the Grignard reaction in the early 20th century, a cornerstone of synthetic organic chemistry. The ability to form carbon-carbon bonds by reacting organomagnesium halides with carbonyl compounds, such as ketones and esters, provided a straightforward and versatile route to a vast array of alcohols, including tertiary alcohols like this compound. The discovery of the Grignard reagent by François Auguste Victor Grignard in 1900, which was awarded the Nobel Prize in Chemistry in 1912, paved the way for the synthesis of such compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| CAS Number | 4383-18-0 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Grignard reaction.[1][2] This methodology allows for three distinct retrosynthetic approaches, each utilizing a different combination of a Grignard reagent and a ketone.

Grignard Reaction Routes

The three possible Grignard reaction routes to synthesize this compound are summarized in the table below.

| Route | Grignard Reagent | Ketone |

| 1 | Phenylmagnesium bromide | 2-Pentanone |

| 2 | Propylmagnesium bromide | Acetophenone |

| 3 | Methylmagnesium iodide | Propiophenone |

The selection of a particular route may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

This protocol provides a generalized methodology for the synthesis of this compound via the Grignard reaction. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate alkyl or aryl halide (e.g., bromobenzene, 1-bromopropane, or iodomethane)

-

Appropriate ketone (e.g., 2-pentanone, acetophenone, or propiophenone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under an inert atmosphere, add a small amount of anhydrous diethyl ether or THF.

-

Prepare a solution of the corresponding alkyl or aryl halide in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of the corresponding ketone in anhydrous ether or THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the general reaction mechanism for the Grignard synthesis of a tertiary alcohol and the experimental workflow.

Caption: General mechanism of Grignard reaction for tertiary alcohol synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Reactivity of Benzylic Tertiary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylic tertiary alcohols are pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique reactivity is primarily governed by the exceptional stability of the tertiary benzylic carbocation formed upon protonation and departure of the hydroxyl group. This intermediate readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions, providing versatile pathways for molecular elaboration. This guide provides an in-depth analysis of the core principles governing their reactivity, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

Core Concepts: The Tertiary Benzylic Carbocation

The cornerstone of benzylic tertiary alcohol reactivity is the formation of a highly stabilized carbocation intermediate. Under acidic conditions, the hydroxyl group is protonated, converting it into an excellent leaving group (water). Subsequent heterolysis of the C-O bond generates a tertiary benzylic carbocation.

The remarkable stability of this intermediate arises from two synergistic electronic effects:

-

Resonance Delocalization: The vacant p-orbital of the carbocation aligns with the π-system of the adjacent aromatic ring, allowing the positive charge to be delocalized across the benzylic carbon and the ortho and para positions of the ring.[1][2] This distribution of charge significantly lowers the energy of the cation.

-

Hyperconjugation and Inductive Effects: As a tertiary carbocation, it is further stabilized by hyperconjugation and electron-donating inductive effects from the three attached carbon substituents.

This dual stabilization makes the formation of the tertiary benzylic carbocation a facile process, rendering these alcohols highly susceptible to reactions that proceed via an SN1 or E1 pathway.[1][3][4][5][6] Consequently, their reactivity is significantly higher than that of non-benzylic tertiary alcohols and primary or secondary benzylic alcohols.[2][7]

Key Synthetic Transformations

The generation of the tertiary benzylic carbocation opens access to several critical synthetic transformations. The reaction outcome is dictated by the choice of reagents and conditions.

Nucleophilic Substitution (SN1 Reactions)

In the presence of a suitable nucleophile, the carbocation intermediate is rapidly trapped to form a substitution product. These reactions are typically fast and efficient due to the stability of the intermediate.[3][4][6]

-

Azidation: A synthetically valuable transformation for introducing nitrogen. Reagents like azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted or Lewis acid catalyst readily convert benzylic tertiary alcohols to the corresponding azides in high yields.[8]

-

Halogenation: Treatment with hydrogen halides (HCl, HBr) or other halogenating agents (e.g., SOCl₂) provides access to benzylic tertiary halides.

-

Alkoxylation/Hydroxylation: Reaction with alcohols or water as nucleophiles yields ethers or regenerates the alcohol, respectively.

Dehydration (E1 Reactions)

In the absence of a strong, non-basic nucleophile and often with heating, the carbocation can undergo elimination of a proton from an adjacent carbon. This E1 pathway leads to the formation of a conjugated alkene, a thermodynamically favorable product. Catalysts such as strong acids (H₂SO₄) or rhenium complexes have been shown to be effective for this transformation.[9]

Data Summary: Representative Reactions

The following table summarizes yields for key transformations of various benzylic tertiary alcohols, demonstrating the efficiency of these methods.

| Substrate (Alcohol) | Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |

| 1,1-Diphenylethanol | Azidation | TMSN₃, HBF₄·OEt₂ | 1-Azido-1,1-diphenylethane | 94 | [8] |

| 2-Phenyl-2-propanol | Azidation | TMSN₃, HBF₄·OEt₂ | 2-Azido-2-phenylpropane | 99 | [8] |

| 1-Phenylcyclopentanol | Azidation | TMSN₃, HBF₄·OEt₂ | 1-Azido-1-phenylcyclopentane | 99 | [8] |

| 1-Phenylcyclohexanol | Dehydration | Re₂O₇ | 1-Phenylcyclohexene | >95 | [9] |

| 2-Phenyl-2-butanol | Dehydration | Re₂O₇ | 2-Phenyl-2-butene | >95 | [9] |

Experimental Protocols

General Protocol for Synthesis of Benzylic Tertiary Alcohols via Grignard Reaction

The most common method for synthesizing benzylic tertiary alcohols is the addition of organometallic reagents to aryl ketones.

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried (oven or flame-dried) and assembled under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: The aryl ketone (1.0 eq) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Grignard Addition: The Grignard reagent (e.g., phenylmagnesium bromide, 1.1-1.5 eq) is added dropwise to the stirred ketone solution at 0 °C. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for Brønsted Acid-Catalyzed Azidation

This protocol is adapted from methodologies describing the direct azidation of benzylic alcohols.[8]

Procedure:

-

Reagent Preparation: To a solution of the benzylic tertiary alcohol (1.0 eq, e.g., 2-phenyl-2-propanol) in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature, add azidotrimethylsilane (TMSN₃, 1.5 eq).

-

Catalyst Addition: Add a catalytic amount of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, ~5 mol%) to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at room temperature.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude azide (B81097) can be purified by silica (B1680970) gel flash chromatography.

Conclusion

Benzylic tertiary alcohols are highly reactive synthons whose chemistry is dominated by the stability of the corresponding tertiary benzylic carbocation. This key intermediate provides a gateway to a variety of valuable molecular structures through SN1 and E1 pathways. A thorough understanding of these reaction mechanisms and the factors influencing them is crucial for leveraging these compounds in the complex synthetic challenges encountered in drug discovery and development.

References

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Research Avenues for 2-Phenyl-2-pentanol: A Technical Guide for Drug Development Professionals

Introduction: 2-Phenyl-2-pentanol is a tertiary alcohol characterized by a phenyl group and a hydroxyl group on the same carbon atom of a pentane (B18724) chain. While its primary applications have historically been in the fragrance and chemical synthesis industries, its structural motifs suggest a potential for broader biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this compound, including detailed experimental protocols and hypothesized signaling pathways based on the activities of structurally related compounds.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental for any future research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4383-18-0 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 215-216 °C | [2] |

| Melting Point | 29-34 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Toxicological Summary:

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound from bromobenzene (B47551) and 2-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings.

-

The reaction is initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with 2-Pentanone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Add a solution of 2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the aliphatic protons of the pentyl chain. | [1] |

| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the pentyl chain. | [1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 164.24). | [1] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. | [1] |

Diagram 1: General Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound.

Potential Research Areas and Therapeutic Applications

Based on the biological activities of structurally similar compounds, several potential research areas for this compound can be proposed.

Anticonvulsant Activity

Structurally related phenyl alcohol amides have demonstrated significant anticonvulsant activity.[5][6] For instance, compounds like (+/-)-3-hydroxy-3-phenylpentanamide have shown efficacy in models of seizures induced by pentylenetetrazol.[5] The mechanism of action for some of these compounds is suggested to involve the antagonism of GABA-B receptors.[5]

Proposed Research:

-

In vitro screening: Assess the ability of this compound and its derivatives to modulate GABA-B receptor activity using radioligand binding assays or functional assays in cell lines expressing the receptor.

-

In vivo anticonvulsant models: Evaluate the efficacy of this compound in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Diagram 2: Hypothesized Anticonvulsant Signaling Pathway

Caption: Hypothesized antagonism of GABA-B receptors.

Anticancer and Cytotoxic Activity

Various phenyl-substituted compounds have been investigated for their anticancer properties.[7][8] The cytotoxic effects of aromatic alcohols are also a subject of study.[9] The lipophilicity and structure of this compound may allow it to interact with cell membranes and potentially induce cytotoxicity in cancer cell lines.

Proposed Research:

-

Cytotoxicity screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as the MTT or LDH assay.

-

Mechanism of action studies: If significant cytotoxicity is observed, investigate the underlying mechanisms, such as induction of apoptosis, cell cycle arrest, or effects on specific signaling pathways involved in cancer cell proliferation.

Diagram 3: General Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[10][11] The phenyl group and the hydroxyl group in this compound are key functional groups that could contribute to antimicrobial activity.

Proposed Research:

-

Antimicrobial screening: Determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a range of pathogenic bacteria and fungi.

-

Structure-activity relationship (SAR) studies: Synthesize and test a series of 2-phenyl-2-alkanol derivatives with varying alkyl chain lengths and substitutions on the phenyl ring to establish SAR for antimicrobial activity.

Conclusion

This compound, a readily synthesizable tertiary alcohol, presents several intriguing avenues for future research in drug development. Its structural similarity to compounds with known anticonvulsant, cytotoxic, and antimicrobial activities suggests that it may possess a range of unexploited biological properties. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for initiating investigations into the therapeutic potential of this compound and its derivatives. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Phenyl-2-propanol|98%|Organic Synthesis Intermediate [benchchem.com]

- 4. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review [mdpi.com]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol, 2-phenyl-2-pentanol, utilizing the Grignard reaction. The protocol details two primary synthetic routes: the reaction of propylmagnesium bromide with acetophenone (B1666503) and the reaction of phenylmagnesium bromide with 2-pentanone. This application note is intended to serve as a detailed resource, offering step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure successful and reproducible synthesis.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl carbon of an aldehyde or ketone, yielding a primary, secondary, or tertiary alcohol upon acidic workup. The synthesis of this compound, a tertiary alcohol, serves as an excellent example of this powerful transformation, which is frequently employed in the synthesis of complex organic molecules in academic and industrial research, including drug development.

Two common and effective retrosynthetic disconnections for this compound lead to two viable Grignard synthesis pathways:

-

Route 1: The reaction of propylmagnesium bromide with acetophenone.

-

Route 2: The reaction of phenylmagnesium bromide with 2-pentanone.

This protocol will provide a detailed methodology for Route 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the reaction of propylmagnesium bromide with acetophenone.

| Parameter | Value | Notes |

| Reagents | ||

| Magnesium Turnings | 1.2 equivalents | Activated prior to use. |

| 1-Bromopropane (B46711) | 1.1 equivalents | Used to form the Grignard reagent. |

| Acetophenone | 1.0 equivalent | The electrophilic ketone. |

| Anhydrous Diethyl Ether | Sufficient volume for desired concentration | Typically, reactions are run at 0.5-1.0 M concentration with respect to the limiting reagent. |

| Saturated NH₄Cl (aq) | Sufficient volume for quenching | A weak acid used to protonate the alkoxide and quench the reaction. |

| Reaction Conditions | ||

| Grignard Formation Temp. | Room Temperature to gentle reflux (approx. 35°C) | The reaction is exothermic and should initiate at room temperature, with the heat of reaction causing the ether to reflux gently. |

| Ketone Addition Temp. | 0°C | The addition of the ketone is performed at a reduced temperature to control the exothermicity of the reaction. |

| Reaction Time (Grignard) | 1-2 hours | Time to ensure complete formation of the Grignard reagent. |

| Reaction Time (Addition) | 1-2 hours at room temperature | After the dropwise addition of the ketone, the reaction is allowed to stir and proceed to completion. |

| Yield and Purity | ||

| Theoretical Yield | Calculated based on the limiting reagent (Acetophenone) | |

| Expected Actual Yield | 60-80% | Yields can vary based on the purity of reagents and the exclusion of atmospheric moisture. |

| Purity Assessment | NMR, IR, GC-MS | Characterization techniques to confirm the structure and purity of the final product. |

Experimental Protocol: Synthesis of this compound (Route 1)

This protocol details the synthesis of this compound from acetophenone and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Acetophenone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be oven-dried to be completely free of moisture. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether. Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, which is indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

-

Completion of Grignard Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the propylmagnesium bromide.

Part B: Reaction with Acetophenone

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Ketone Addition: Prepare a solution of acetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-